

HOSU-53: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: OSU-53

Cat. No.: B609785

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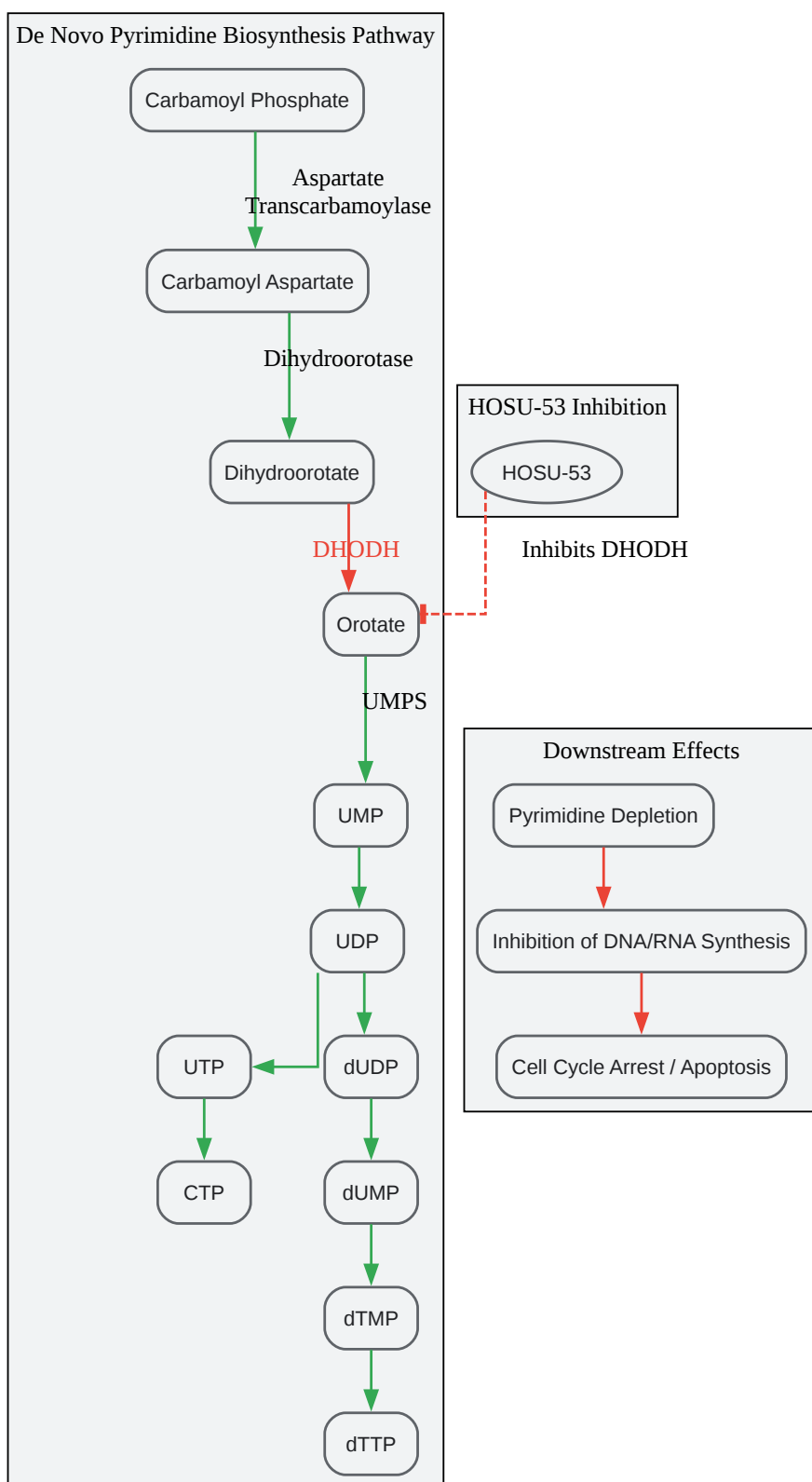
These application notes provide a comprehensive overview of the potent and selective dihydroorotate dehydrogenase (DHODH) inhibitor, **HOSU-53**. The following sections detail the cell lines sensitive to **HOSU-53** treatment, present quantitative efficacy data, and offer detailed protocols for key experimental procedures.

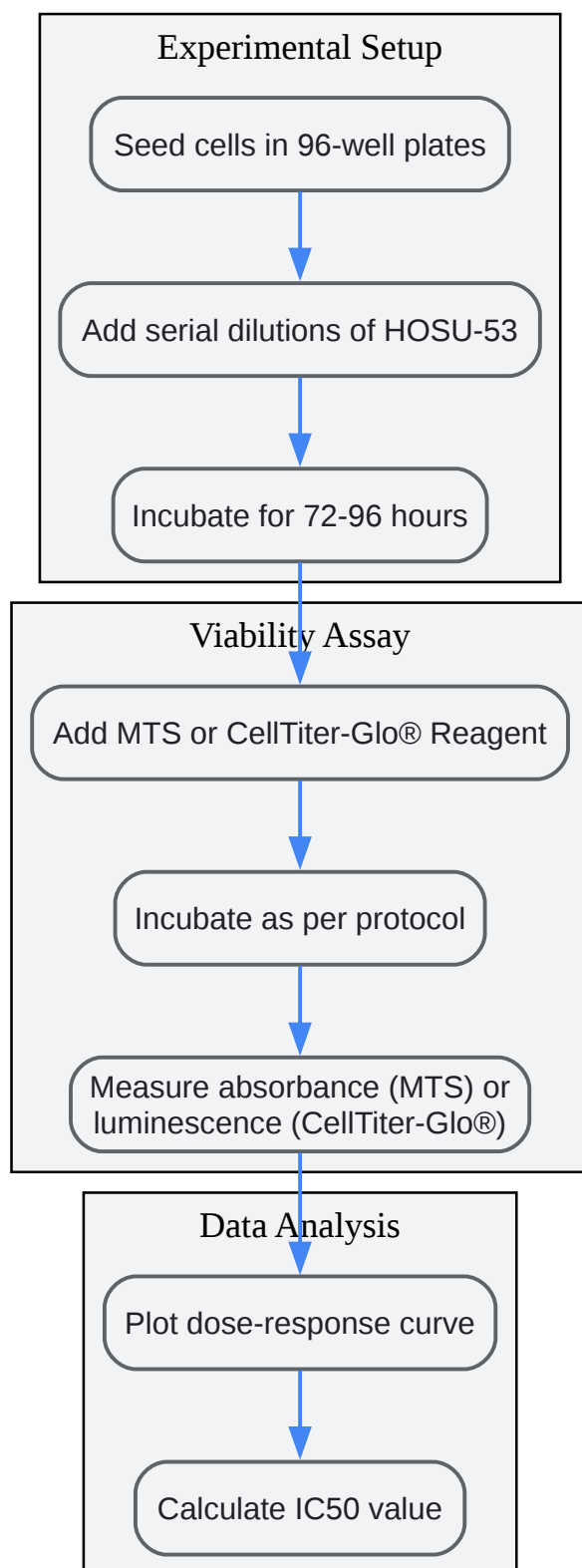
Introduction

HOSU-53 is a novel small molecule inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo pyrimidine biosynthesis pathway.^[1] By inhibiting DHODH, **HOSU-53** effectively depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.^[1] Rapidly proliferating cancer cells are particularly dependent on this pathway for survival, making DHODH an attractive target for cancer therapy.^{[1][2]} **HOSU-53** has demonstrated potent anti-cancer activity in a variety of preclinical models.^{[2][3]}

Mechanism of Action

HOSU-53 exerts its cytotoxic effects by binding to and inhibiting the enzymatic activity of DHODH. This leads to a reduction in the production of orotate, a key precursor for pyrimidine synthesis. The subsequent depletion of pyrimidine nucleotides results in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.





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References

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